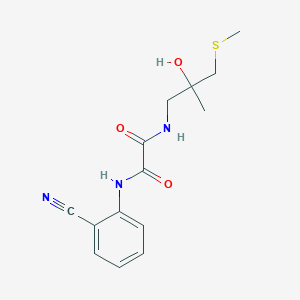

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Description

N1-(2-Cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure:

- N2-substituent: 2-hydroxy-2-methyl-3-(methylthio)propyl chain, contributing hydrophilicity, steric bulk, and sulfur-based reactivity.

This compound belongs to a broader class of oxalamides, which are studied for diverse applications, including enzyme inhibition (e.g., stearoyl-CoA desaturase) , flavor enhancement (e.g., umami agonists) , and antimicrobial activity .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-14(20,9-21-2)8-16-12(18)13(19)17-11-6-4-3-5-10(11)7-15/h3-6,20H,8-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCKOUJHNQAYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide typically involves a multi-step process:

-

Formation of the Cyanophenyl Intermediate: : The initial step involves the preparation of the 2-cyanophenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a suitable cyanide source reacts with a halogenated benzene derivative under basic conditions.

-

Introduction of the Hydroxy-Methylthio-Propyl Group: : The next step involves the introduction of the hydroxy-methylthio-propyl group. This can be accomplished through a Michael addition reaction, where a thiol reacts with an α,β-unsaturated carbonyl compound in the presence of a base.

-

Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically done by reacting the intermediate with oxalyl chloride in the presence of a base, followed by the addition of an amine to form the desired oxalamide.

Industrial Production Methods

In an industrial setting, the production of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

The compound N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of oxalamides can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential for development as anticancer agents .

Antimicrobial Properties

Preliminary investigations have shown that this compound may possess antimicrobial properties. Related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Agricultural Applications

Pesticidal Activity

Compounds with oxalamide structures have been evaluated for their pesticidal properties. Research has indicated that these compounds can act as effective insecticides or fungicides, potentially offering alternatives to traditional pesticides while minimizing environmental impact .

Materials Science

Polymer Synthesis

The unique functional groups within the compound allow for its use in synthesizing novel polymers with tailored properties. Studies have explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

Table 1: Summary of Biological Activities

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | IC50 values in low micromolar range | |

| Antimicrobial Efficacy | Structural modifications enhance potency | |

| Pesticidal Efficacy | Effective against target pests |

Case Study 1: Anticancer Efficacy

A series of compounds related to N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide were tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated significant cytotoxic effects, with some derivatives achieving IC50 values below 10 µM, suggesting strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial efficacy of oxalamide derivatives, revealing that modifications to the thioether group significantly enhanced their activity against gram-positive bacteria. This suggests a promising avenue for developing new antimicrobial agents based on structural optimization .

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, the nitrile group can form hydrogen bonds with active site residues, while the hydroxy and methylthio groups can participate in hydrophobic interactions and covalent modifications.

Comparison with Similar Compounds

Key Structural Analogs

The following oxalamide derivatives are structurally or functionally related to the target compound:

Functional Group Impact on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-cyanophenyl group in the target compound enhances metabolic resistance compared to electron-donating groups (e.g., methoxy in S336), which may undergo faster oxidative degradation . Halogenated analogs (e.g., 4-chlorophenyl in Compound 117) show stronger hydrophobic interactions in enzyme binding pockets .

Hydrophilicity and Solubility :

Metabolic Stability :

Enzyme Inhibition Potential

- Target Compound: The 2-cyanophenyl group may mimic natural substrates of cytochrome P450 enzymes, similar to chlorophenyl-substituted inhibitors in .

- Compound 117 : Demonstrated 51% yield in synthesis and activity against stearoyl-CoA desaturase, suggesting the target compound could be optimized for similar pathways .

Antimicrobial Activity

Biological Activity

N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyanophenyl group, a hydroxymethyl group, and a methylthio substituent. Its chemical formula can be represented as follows:

- Chemical Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

Biological Activity Overview

The biological activity of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has been evaluated in various studies focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained in different studies:

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has also been explored. The compound was tested against various bacterial strains, showing notable inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.0 | |

| Escherichia coli | 8.5 | |

| Candida albicans | 10.0 |

These findings suggest that the compound possesses potential as an antimicrobial agent, particularly against pathogenic bacteria.

The mechanisms by which N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide exerts its biological effects are not fully elucidated but may involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Cell Membrane Disruption : The antimicrobial activity may stem from the ability of the compound to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A recent study investigated the effect of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide on various cancer cell lines, demonstrating potent cytotoxicity comparable to established chemotherapeutics like melphalan .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains of bacteria and fungi, revealing that this compound could serve as a template for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, and how can reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer : The compound can be synthesized via sequential coupling of 2-cyanophenylamine and 2-hydroxy-2-methyl-3-(methylthio)propylamine with oxalyl chloride intermediates. Key steps include:

- Activation : Reacting oxalyl chloride with 2-cyanophenylamine in dichloromethane (DCM) at 0–5°C to form the intermediate isocyanate.

- Coupling : Adding 2-hydroxy-2-methyl-3-(methylthio)propylamine under inert conditions, followed by stirring at room temperature for 12–16 hours.

- Purification : Use silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the product. Yield and purity are highly dependent on solvent polarity (e.g., DCM minimizes side reactions) and temperature control during activation .

- Critical Parameters : Elevated temperatures during activation may lead to premature decomposition, while polar solvents (e.g., THF) can reduce selectivity.

Q. Which analytical techniques are most effective for confirming the structural integrity of this oxalamide derivative, and what key spectral features should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the cyanophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the hydroxy-methylthio propyl moiety (δ ~1.2–1.5 ppm for CH3 groups, δ ~3.5–4.0 ppm for -OH). The oxalamide bridge typically shows two distinct carbonyl signals in 13C NMR (δ ~160–165 ppm) .

- LC-MS : Confirm molecular weight with [M+H]+ peaks. For example, a calculated m/z of 363.12 should align with observed values (error < 2 ppm).

- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced binding affinity to target enzymes?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions between the compound and active sites (e.g., sEH enzyme). The cyanophenyl group may engage in π-π stacking, while the hydroxy and methylthio groups could form hydrogen bonds or hydrophobic interactions.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What experimental strategies can resolve contradictions between in vitro enzyme inhibition data and cellular activity assays?

- Methodological Answer :

- Metabolic Stability : Assess compound stability in liver microsomes (e.g., human S9 fractions) to identify rapid degradation pathways.

- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low permeability may explain reduced cellular efficacy despite strong in vitro activity.

- Prodrug Design : Modify the hydroxy group to ester prodrugs (e.g., acetate) to enhance cellular uptake, followed by intracellular esterase activation .

Q. How can structure-activity relationship (SAR) studies systematically evaluate the impact of substituent variations (e.g., aryl groups, thioether moieties) on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. For the propyl chain, vary the methylthio group to sulfoxide or sulfone derivatives.

- Activity Testing : Use standardized enzyme inhibition assays (e.g., sEH inhibition) and cellular models. Correlate logP values with activity to assess hydrophobicity requirements .

Q. What advanced characterization techniques (e.g., X-ray crystallography, magnetic studies) are applicable to oxalamide-based coordination polymers derived from this compound?

- Methodological Answer :

- Coordination Chemistry : React the compound with Cu(II) or Fe(III) salts to form metal-organic frameworks (MOFs).

- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., monodentate vs. bidentate oxalamide coordination).

- Magnetic Studies : Use SQUID magnetometry to analyze exchange interactions in polynuclear complexes. For example, antiferromagnetic coupling is common in Cu(II)-oxalamide systems .

Data Analysis & Challenges

Q. How should researchers address discrepancies in NMR spectral data between synthesized batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete coupling intermediates).

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3; hydrogen bonding in DMSO may shift hydroxy proton signals significantly.

- Dynamic Effects : Variable-temperature NMR can resolve rotational barriers in the oxalamide bridge causing signal splitting .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.